REACTION_CXSMILES
|
[F:1][C:2]([F:13])([F:12])[CH:3]1[CH2:8][CH2:7][CH:6]([C:9]([NH2:11])=O)[CH2:5][CH2:4]1.[BH4-].[Na+].II.CO>C1COCC1>[F:1][C:2]([F:12])([F:13])[CH:3]1[CH2:4][CH2:5][CH:6]([CH2:9][NH2:11])[CH2:7][CH2:8]1 |f:1.2|
|
Name
|
|
Quantity
|
1.38 g
|
Type
|
reactant
|
Smiles
|
FC(C1CCC(CC1)C(=O)N)(F)F
|
Name
|
|
Quantity
|
0.64 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in tert-butyl methyl ether (100 ml)
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with tert-butyl methyl ether (2×70 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography on silica (90 g)
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1CCC(CC1)CN)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 124 mg | |
YIELD: CALCULATEDPERCENTYIELD | 9.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |